3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid, also known as DFP, is a pyrazole derivative that is widely studied in various fields of research. It is a synthetic chemical that is used as a pesticide .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one method involves the use of ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis
The molecular formula of this compound is C7H8F2N2O2, and its molecular weight is 190.15 g/mol .Chemical Reactions Analysis
This compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Scientific Research Applications
Chemical Structure and Synthesis
Studies on similar compounds, such as 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives, have focused on their complex chemical structures and the challenges in their synthesis. These studies highlight the use of X-ray analysis for unambiguous structure determination and the importance of understanding the hydrogen bonding in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Reaction and Solvent Impact
Research on trifluoromethylated pyrazoles, closely related to 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid, reveals that the nature of the solvent dramatically affects the regioselectivity of the reactions involved. This insight is crucial for the regioselective synthesis of similar compounds and their potential applications (Muzalevskiy et al., 2017).
Catalytic and Synthesis Applications
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the synthesis of compounds related to pyrazole, demonstrating the potential for sustainable and efficient production methods in this field of research (Tayebi et al., 2011).
Potential for Corrosion Inhibition
Quinoxaline-based propanones, related to this compound, have been explored as inhibitors of mild steel corrosion, suggesting potential industrial applications for similar compounds in protective coatings and materials science (Olasunkanmi & Ebenso, 2019).
Medical Research and Pharmacological Properties
N,N-Disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides, derived from similar pyrazole compounds, have shown significant pharmacological activities, including sedative and local anesthetic properties. This indicates a potential avenue for medical research using this compound or its derivatives (Bondavalli et al., 1990).
Mechanism of Action
Target of Action
The primary target of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to the death of the organism .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the growth and survival of the organism .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, the compound disrupts energy production in the fungus, leading to its death .
Safety and Hazards
Future Directions
Given that 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides, the global demand for this key intermediate is growing rapidly . This suggests that there will be continued interest and research in this compound and its applications in the future .
Biochemical Analysis
Biochemical Properties
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The compound acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production . Additionally, this compound has been shown to interact with histone deacetylase 6, leading to changes in gene expression and protein acetylation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the activity of the PI3K-Akt signaling pathway, which is critical for cell survival and proliferation . Furthermore, it impacts gene expression by inhibiting histone deacetylase 6, leading to changes in the acetylation status of histones and other proteins . These alterations can result in modified cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS) levels. Additionally, the compound’s interaction with histone deacetylase 6 involves the formation of a stable complex, resulting in the inhibition of deacetylase activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been shown to result in sustained inhibition of succinate dehydrogenase and histone deacetylase 6, leading to prolonged changes in cellular function and metabolism . These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits succinate dehydrogenase and histone deacetylase 6 . At higher doses, toxic effects such as increased ROS production and cellular damage have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with histone deacetylase 6 affects the regulation of metabolic genes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts the TCA cycle . Additionally, it is found in the nucleus, where it interacts with histone deacetylase 6 and influences gene expression . These specific localizations are likely directed by targeting signals and post-translational modifications that guide the compound to its sites of action.
properties
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h3-4,7H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIFPQOCKGJSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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